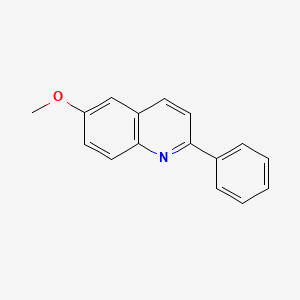

6-Methoxy-2-phenylquinoline

Description

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry

Quinoline and its analogues are integral to numerous natural products and synthetic drugs. derpharmachemica.comrsc.org The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of compounds with distinct pharmacological profiles. cust.edu.twresearchgate.net For instance, the anti-malarial drug quinine (B1679958) and its synthetic counterparts like chloroquine (B1663885) highlight the historical and ongoing importance of this scaffold in combating infectious diseases. ontosight.airsc.org Furthermore, quinoline derivatives have been investigated for their efficacy against a range of other conditions, showcasing their broad therapeutic potential. beilstein-journals.org The biological activity of these compounds is intrinsically linked to the nature and position of their substituents on the quinoline nucleus. cust.edu.tw

The Role of the 2-Phenylquinoline (B181262) Core in Bioactive Compounds

The incorporation of a phenyl group at the 2-position of the quinoline ring system is a key structural feature that often imparts significant biological activity. cust.edu.twbeilstein-journals.org This 2-phenylquinoline core is a common motif in compounds exhibiting antimitotic, anticancer, and anti-inflammatory effects. rsc.orgcust.edu.tw The phenyl substituent can influence the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. mdpi.com The orientation of this phenyl ring relative to the quinoline plane can also be a critical determinant of a compound's cytotoxic efficacy. nih.gov

Specific Context of 6-Methoxy Substitution within the Quinoline Nucleus

The presence of a methoxy (B1213986) group at the 6-position of the quinoline ring is a recurring feature in many biologically active derivatives. nih.govresearchgate.net This substitution can modulate the electronic properties of the quinoline system and influence its interaction with biological targets. researchgate.net For example, 6-methoxy-2-arylquinoline derivatives have been explored as potential P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer therapy. derpharmachemica.comnih.gov The position of the methoxy group is crucial; studies comparing 6-methoxy and 8-methoxy isomers have revealed significant differences in their antiproliferative activities, underscoring the importance of precise structural modifications. cust.edu.tw

Research Scope and Objectives Pertaining to 6-Methoxy-2-phenylquinoline and its Analogues

Current research on this compound and its analogues is focused on synthesizing novel derivatives and evaluating their therapeutic potential. nih.govresearchgate.net A primary objective is to understand the structure-activity relationships (SAR) that govern their biological effects. nih.gov This involves systematically modifying the core structure and assessing the impact of these changes on activities such as cytotoxicity against cancer cell lines and inhibition of specific enzymes. nih.govnih.gov For instance, the conversion of a carboxylic acid group at the 4-position to an alcohol has been shown to be critical for P-glycoprotein inhibitory activity. nih.gov The ultimate goal of this research is to identify lead compounds with enhanced potency and selectivity for further development into novel therapeutic agents. cust.edu.twresearchgate.net

Detailed Research Findings

Recent studies have delved into the synthesis and biological evaluation of various this compound derivatives, revealing promising therapeutic potential.

One area of significant interest is their application as anticancer agents. nih.gov For example, certain 4-anilino-2-phenylquinoline derivatives with a 6-methoxy substituent have demonstrated significant cytotoxicity against a panel of 60 cancer cell lines. nih.gov Specifically, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline and its oxime and methyloxime derivatives exhibited potent antiproliferative activity. cust.edu.twnih.gov In contrast, the presence of a free carboxylic acid at the C-3 position was found to be unfavorable for cytotoxicity. nih.gov

Another key research direction is the development of 6-methoxy-2-arylquinolines as P-glycoprotein (P-gp) inhibitors to combat multidrug resistance in cancer. derpharmachemica.comnih.gov A study focusing on this application found that alcoholic derivatives, such as (6-methoxy-2-phenylquinolin-4-yl)methanol, were potent P-gp inhibitors, with one derivative being 2.1-fold stronger than the reference drug verapamil. nih.gov This highlights the importance of the substituent at the 4-position of the quinoline ring for this specific biological activity. nih.gov

The synthesis of these compounds often involves methodologies like the Doebner reaction, which facilitates the condensation of anilines, aldehydes, and pyruvic acid to form the quinoline core. nih.govsmolecule.com Researchers are also exploring more efficient synthesis methods, including microwave-assisted reactions, to improve yields and reduce reaction times. researchgate.netsmolecule.com

The table below summarizes key derivatives of this compound and their reported biological activities.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activity |

| This compound-4-carboxylic acid | C₁₇H₁₃NO₃ | 279.29 | Antimicrobial, Antioxidant, Potential Anticancer. smolecule.com |

| This compound-4-carbonitrile | C₁₇H₁₂N₂O | 260.29 | Investigated for antimicrobial and anticancer effects. evitachem.com |

| 6-Methoxy-2-phenylquinolin-4-ol | C₁₆H₁₃NO₂ | 251.28 | Anti-inflammatory, Antimicrobial, Anticancer. ontosight.ai |

| 4-Chloro-6-methoxy-2-phenylquinoline | C₁₆H₁₂ClNO | 269.73 | Potential anticancer, antimalarial, and antibacterial agent. |

| (6-methoxy-2-phenylquinolin-4-yl)methanol | C₁₇H₁₅NO₂ | 265.31 | Potent P-glycoprotein inhibitor. nih.gov |

| Methyl this compound-4-carboxylate | C₁₈H₁₅NO₃ | 293.32 | Intermediate in the synthesis of P-gp inhibitors. nih.gov |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | C₂₄H₂₀N₂O₂ | 368.44 | Significant cytotoxicity against cancer cell lines. nih.gov |

This data underscores the diverse therapeutic potential of the this compound scaffold and the critical role of specific substitutions in defining its biological activity.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-18-14-8-10-16-13(11-14)7-9-15(17-16)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXIOVPAISJRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442130 | |

| Record name | 6-Methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4789-73-5 | |

| Record name | 6-Methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 2 Phenylquinoline and Its Analogues

Direct Synthetic Routes to 6-Methoxy-2-phenylquinoline

The construction of the this compound scaffold can be achieved through several synthetic pathways, each with its own merits and substrate scope. These routes include modern catalytic cascades and classical condensation reactions, as well as functional group transformations.

Palladium-Catalyzed Cascade Reactions

Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures. A notable example is the denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides a route to 2-arylquinolines. In a specific application of this methodology, this compound has been synthesized with a reported yield of 52%. acs.orggoogle.com This reaction proceeds through a sequence of catalytic steps, ultimately leading to the formation of the quinoline (B57606) ring system.

| Product | Yield | Melting Point | Reference |

| This compound | 52% | 125-126 °C | acs.orggoogle.com |

Condensation Reactions from Nitrobenzaldehydes

Classical condensation reactions remain a staple for quinoline synthesis. The Friedländer synthesis, a well-established method, can be adapted to produce this compound. This approach involves the reaction of a 2-aminobenzaldehyde (B1207257) or a precursor, such as a 2-nitrobenzaldehyde, with a compound containing an activated methylene (B1212753) group. For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde (B189176) with a suitable ketone in the presence of a reducing agent to form the 2-amino-5-methoxybenzaldehyde (B1606155) in situ, followed by condensation and cyclization, can yield the desired product. A domino nitro reduction-Friedländer heterocyclization using Fe/AcOH has been reported for the synthesis of various quinolines, including a 60% yield for this compound starting from the corresponding o-nitrobenzaldehyde. chinesechemsoc.org

Another relevant classical method is the Doebner-von Miller reaction, which typically involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. An improved, solvent-free Doebner-von Miller reaction using a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst has been described for the synthesis of various quinoline derivatives. evitachem.com

| Starting Material | Reaction | Product | Yield | Reference |

| o-nitrobenzaldehyde derivative | Friedländer Synthesis | This compound | 60% | chinesechemsoc.org |

Decarboxylation from Carboxylic Acid Derivatives

The decarboxylation of quinoline-4-carboxylic acids represents a straightforward method for the synthesis of quinolines unsubstituted at the 4-position. It is a known transformation that this compound-4-carboxylic acid can undergo decarboxylation to yield this compound. smolecule.com This reaction typically involves heating the carboxylic acid, sometimes in the presence of a catalyst or in a high-boiling solvent, to facilitate the loss of carbon dioxide. While the general principle is established, specific, high-yielding protocols for the decarboxylation of this compound-4-carboxylic acid require further investigation for optimization. smolecule.comnih.govresearchgate.net

Synthesis of this compound-4-carboxylic Acid and its Esters

The introduction of a carboxylic acid or ester functionality at the 4-position of the this compound core opens up avenues for further derivatization and is often a key step in the synthesis of biologically active molecules.

Condensation-Cyclization Approaches

The most common and direct methods for synthesizing this compound-4-carboxylic acid involve condensation-cyclization strategies. The Doebner reaction is a prominent example, which facilitates the condensation of an aniline, an aldehyde, and pyruvic acid. smolecule.com Specifically, the reaction of p-anisidine (B42471), benzaldehyde, and pyruvic acid in ethanol (B145695) affords this compound-4-carboxylic acid. scirp.org A reported yield for this one-step synthesis is 23%. scirp.org

The Pfitzinger reaction provides an alternative route, typically involving the reaction of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group under basic conditions. sioc-journal.cnnih.govresearchgate.net This method can be adapted for the synthesis of this compound-4-carboxylic acid by selecting the appropriately substituted isatin and ketone. researchgate.net

| Starting Materials | Reaction | Product | Yield | Melting Point | Reference |

| p-Anisidine, Benzaldehyde, Pyruvic Acid | Doebner Reaction | This compound-4-carboxylic acid | 23% | 234-236 °C | scirp.org |

| 5-Methoxyisatin, p-Methoxyacetophenone, KOH | Pfitzinger-type Reaction (Microwave) | This compound-4-carboxylic acid | Not specified | Not specified | researchgate.net |

Carboxylation Reactions for Functional Group Introduction

The direct introduction of a carboxylic acid group onto a pre-formed quinoline scaffold via C-H carboxylation is a modern and atom-economical approach. While the synthesis of this compound-4-carboxylic acid is traditionally achieved through condensation reactions, recent advancements in catalysis offer potential alternatives. smolecule.com

Research into the direct carboxylation of aromatic heterocycles using carbon dioxide (CO2) as a C1 source has gained significant traction. nih.govorganic-chemistry.orgresearchgate.net These methods often employ transition-metal catalysis (e.g., rhodium) or photocatalysis to activate the C-H bond for carboxylation. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netrsc.org For instance, rhodium-catalyzed C-H carboxylation of 2-phenylpyridines has been reported, suggesting the feasibility of applying similar strategies to 2-phenylquinolines. nih.gov Photocatalytic methods, utilizing visible light to drive the reaction, also present a promising avenue for the direct carboxylation of challenging arenes, including substituted quinolines. acs.orgresearchgate.netresearchgate.net While a specific, optimized protocol for the direct carboxylation of this compound has not been detailed in the reviewed literature, these emerging technologies represent an active and promising area of research for the functionalization of such heterocyclic systems.

Esterification Reactions

The carboxylic acid functionality at the 4-position of the this compound scaffold is readily converted to its corresponding ester derivatives. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid.

One specific example is the synthesis of methyl this compound-4-carboxylate. This reaction is achieved by treating this compound-4-carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The reaction proceeds with a high yield, providing the desired methyl ester as a yellow crystalline powder. nih.gov

Table 1: Synthesis of Methyl this compound-4-carboxylate

| Reactant | Reagent | Product | Yield | Physical Appearance | Melting Point (°C) |

| This compound-4-carboxylic acid | Methanol, Acid catalyst | Methyl this compound-4-carboxylate | 98% | Yellow crystalline powder | 165-167 |

The successful esterification provides a key intermediate for further functionalization, as the ester group can participate in a variety of subsequent chemical transformations.

Preparation of Amide and Hydrazide Derivatives of this compound-4-carboxylic Acid

The carboxylic acid group of this compound-4-carboxylic acid can be converted to amide and hydrazide derivatives, which are important functional groups in medicinal chemistry. The synthesis of these derivatives typically proceeds through the activation of the carboxylic acid, for example, by conversion to an acid chloride or by using a coupling agent, followed by reaction with an appropriate amine or hydrazine (B178648).

A general route to 2-phenylquinoline-4-carboxamides involves the use of coupling agents such as HBTU and HOBt in the presence of a base like DIPEA in a solvent such as DMF. semanticscholar.org This methodology can be applied to this compound-4-carboxylic acid to produce a variety of N-substituted amide derivatives.

The synthesis of This compound-4-carbohydrazide (B5785503) has been reported to proceed from the corresponding ethyl ester. researchgate.net The ester is treated with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, to yield the desired carbohydrazide. researchgate.netresearchgate.net This hydrazide derivative serves as a key precursor for the synthesis of more complex heterocyclic systems. researchgate.net

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Starting Material | Reagents | Product |

| This compound-4-carboxylic acid | Amine, HBTU, HOBt, DIPEA | This compound-4-carboxamide derivatives |

| Ethyl this compound-4-carboxylate | Hydrazine hydrate, Ethanol | This compound-4-carbohydrazide |

Synthesis of Halogenated this compound Derivatives

Halogenation of the this compound core introduces reactive handles for further cross-coupling reactions and can significantly influence the electronic properties of the molecule.

The chlorination of 6-methoxyquinoline (B18371) derivatives can be achieved using various chlorinating agents. For instance, the reaction of a 6-methoxyquinoline derivative with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in an inert solvent can introduce a chlorine atom onto the quinoline ring. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃), is another method for the chlorination of quinoline systems. While specific examples for the direct chlorination of this compound were not found, the reaction of 6-chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one with sulfuryl chloride has been shown to introduce a chlorine atom at the 3-position. nih.gov

The bromination of 6-methoxyquinoline has been shown to occur selectively at the 5-position when treated with molecular bromine in acetic acid, yielding 5-bromo-6-methoxyquinoline. gelisim.edu.tr This suggests that electrophilic bromination of this compound would likely yield the 5-bromo derivative due to the directing effect of the methoxy (B1213986) group.

Dibromination of related 6-methoxyquinoline systems has also been explored. For example, the bromination of 6-methoxyquinoline with N-bromosuccinimide (NBS) in a solvent like acetic acid or chloroform (B151607) under reflux conditions can lead to the formation of 5,8-dibromo-6-methoxyquinoline. Furthermore, the synthesis of 6,8-dibromo-4-methoxy-2-phenylquinoline has been achieved through the oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones using iodine in methanol. mdpi.com A one-pot bromination and dehydrogenation of a tetrahydroquinoline derivative, 3,8-dibromo-6-methoxy-4-phenylquinoline, has also been reported using NBS. rsc.org

Table 3: Bromination of 6-Methoxyquinoline Derivatives

| Starting Material | Reagent | Product |

| 6-Methoxyquinoline | Bromine in Acetic Acid | 5-Bromo-6-methoxyquinoline |

| 6-Methoxyquinoline | N-Bromosuccinimide | 5,8-Dibromo-6-methoxyquinoline |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Iodine in Methanol | 6,8-Dibromo-4-methoxy-2-phenylquinoline |

| Tetrahydro-6-methoxy-4-phenylquinoline | N-Bromosuccinimide | 3,8-Dibromo-6-methoxy-4-phenylquinoline |

Synthesis of Other Substituted 6-Methoxy-2-arylquinoline Analogues

The synthesis of 2,4-diarylquinoline derivatives can be accomplished through various transition metal-catalyzed cross-coupling reactions. A one-pot synthesis of 2,4-diarylquinolines involves the reaction of anilines, aromatic aldehydes, and phenylacetylene, catalyzed by zinc triflate under solvent-free conditions. chemrevlett.com This methodology has been successfully applied to the synthesis of 2-cyclohexyl-4-hexyl-6-methoxyquinoline, demonstrating its utility for preparing substituted quinolines. chemrevlett.com

Another powerful method for the synthesis of diarylquinolines is the Suzuki-Miyaura cross-coupling reaction. For instance, 2,4-dichloroquinoline (B42001) can undergo regioselective C-2 alkynylation followed by Suzuki coupling at the C-4 position with an arylboronic acid to yield 2-alkynyl-4-arylquinolines. beilstein-journals.org A similar strategy could potentially be employed starting from a dihalogenated this compound derivative to introduce a second aryl group at a specific position. The synthesis of 2,3,4-triarylquinolines has been achieved via the Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. nih.gov The synthesis of 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline (B3049768) has been reported via a Friedländer condensation reaction. researchgate.netscirp.org

Table 4: Synthetic Approaches to 2,4-Diarylquinolines

| Method | Reactants | Catalyst/Reagents | Product Type |

| Zinc-catalyzed A3-coupling | Anilines, Aromatic Aldehydes, Phenylacetylene | Zn(OTf)2 | 2,4-Diarylquinolines |

| Sequential Suzuki Coupling | 2,4-Dichloroquinoline, Terminal Alkyne, Arylboronic Acid | Pd/C, CuI then (PPh3)2PdCl2 | 2-Alkynyl-4-arylquinolines |

| Friedländer Condensation | 2-Amino-5-chlorobenzophenone, 4-Methoxyacetophenone | Diphenyl phosphate | 6-Chloro-2,4-diarylquinoline |

Quinoline-Triazole Conjugate Synthesis

The molecular hybridization of a quinoline moiety with a 1,2,4-triazole (B32235) ring is a common strategy to generate novel chemical entities. A general approach to creating quinoline-triazole conjugates involves multi-step synthesis starting from a quinoline carboxylic acid derivative.

For instance, 2-phenylquinoline-4-carboxylic acid can serve as a starting material for the synthesis of novel 2-phenyl-quinoline analogues derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. tandfonline.com This process typically involves converting the carboxylic acid to a carbohydrazide, which is then cyclized with various reagents to form the triazole ring. This synthetic route allows for the introduction of diverse substituents on the triazole ring, leading to a library of conjugated compounds. tandfonline.com

Another strategy involves the "click chemistry" approach, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this method, a quinoline derivative containing an alkyne functional group is reacted with an organic azide (B81097) to regioselectively form a 1,2,3-triazole linkage. For example, quinoline-6-carboxylic acid can be converted to an alkyne derivative by coupling with propargyl amine. This intermediate then reacts with an appropriate azide in the presence of a copper(I) catalyst to yield the desired quinoline-triazole conjugate. acs.org

A different synthetic pathway leads to fused triazolo[4,3-a]quinoline systems. This can be achieved by first synthesizing a 2-chloro-6-methoxy-4-phenylquinoline intermediate. This chloro-derivative is then reacted with a hydrazide. The resulting intermediate undergoes cyclization to form the fused triazole ring system, such as 1-substituted-7-methoxy-1,2,4-triazolo[4,3-a]quinoline. tubitak.gov.tr

The synthesis of these hybrids is a testament to the utility of molecular hybridization, which combines two or more pharmacologically active scaffolds to create a new prototype drug. nih.gov

Advanced Synthetic Techniques and Reagents

Modern synthetic chemistry employs various techniques to improve reaction efficiency, reduce environmental impact, and access novel molecular structures. The synthesis of this compound and its analogues has benefited from these advancements.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The Döbner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, can be efficiently performed using microwave assistance. For example, the reaction of an aniline, an aromatic aldehyde, and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid derivatives can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. researchgate.net

Microwave energy has also been successfully applied to the aromatization step in quinoline synthesis. A tetrahydroquinoline precursor can be converted to the corresponding quinoline using a green oxidative system like I2-DMSO under microwave irradiation, providing a rapid and efficient route to the final aromatic product. mdpi.com The synthesis of complex heterocyclic systems, such as 4-aminophenyl-1H-1,2,3-triazole based benzofuran (B130515) analogues, has also been shown to proceed in high yields under microwave conditions. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Döbner Reaction

| Reaction Parameters | Microwave-Assisted Method | Conventional Heating |

|---|---|---|

| Reaction Time | 0.5 - 3 minutes | Several hours |

| Yield | Moderate | Variable |

| Conditions | Solvent-free or minimal solvent | Often requires high-boiling solvents |

Data compiled from research on Döbner synthesis of 2-phenylquinoline-4-carboxylic acids. researchgate.net

Oxidative Dehydrogenation Aromatization Processes

The aromatization of a saturated or partially saturated heterocyclic ring is a key step in many quinoline syntheses. Oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) precursors provides a direct and atom-economical route to the quinoline core. rsc.org

A variety of catalytic systems have been developed for this transformation. For instance, a novel Cu2-MnOₓ catalyst has demonstrated high efficiency (99.1% conversion and 97.2% selectivity) for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline using air as a green oxidant under mild, alkali-free conditions. pku.edu.cn This catalyst's high activity is attributed to its amorphous nature, high surface area, and optimal content of Mn³⁺ and adsorbed oxygen. pku.edu.cn

Biocatalytic approaches have also been explored. Monoamine oxidase from Pseudomonas putida KT2440 (PpMAO) can effectively catalyze the oxidative dehydrogenation of tetrahydroquinolines to quinolines using molecular oxygen, achieving excellent yields (up to 99%) under mild conditions. rsc.org Mechanistic studies suggest this enzymatic process involves a two-step dehydrogenation. rsc.org

Other chemical methods include using a DMSO/t-BuONa/O₂ system, which proceeds under mild conditions and is believed to involve a radical pathway. acs.org Visible-light-induced aerobic oxidative dehydrogenation has also been employed for the synthesis of substituted quinolines from glycine (B1666218) esters and olefins. mdpi.com

Table 2: Catalytic Systems for Oxidative Dehydrogenation of Tetrahydroquinolines

| Catalyst/Reagent System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Cu2-MnOₓ | Air | High conversion (99.1%), mild conditions, reusable catalyst | pku.edu.cn |

| Monoamine Oxidase (PpMAO) | Molecular Oxygen | Biocatalytic, high yields (up to 99%), mild conditions | rsc.org |

| I₂-DMSO | DMSO | Green oxidative system, suitable for microwave-assisted reactions | mdpi.com |

Functional Group Modifications and Interconversions

The this compound scaffold allows for a variety of functional group modifications, enabling the synthesis of a diverse range of derivatives. The methoxy group itself can be a site for reaction. For example, it can potentially be replaced by other nucleophiles via nucleophilic aromatic substitution, allowing for further functionalization of the quinoline ring. smolecule.com

A common modification involves the 4-position of the quinoline ring. The synthesis of this compound-4-carboxylic acid is a key transformation, as the carboxylic acid group is a versatile handle for further derivatization. nih.gov This carboxylic acid can undergo esterification with alcohols to form esters or can be converted into amides. smolecule.com For example, coupling with an amine in the presence of activating agents like T3P can yield the corresponding amide derivative. nih.gov

Furthermore, the carboxylic acid can be decarboxylated under certain conditions to yield this compound. smolecule.com The phenyl ring or the quinoline nucleus can also be subjected to various electrophilic substitution reactions, though the regioselectivity will be governed by the existing substituents.

Spectroscopic and Analytical Characterization of 6 Methoxy 2 Phenylquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the 6-Methoxy-2-phenylquinoline structure.

In ¹H-NMR spectroscopy, the protons of this compound exhibit characteristic chemical shifts (δ) based on their electronic environment. The spectrum typically displays a singlet for the methoxy (B1213986) (-OCH₃) group protons around δ 3.8-4.0 ppm. The aromatic protons on the quinoline (B57606) and phenyl rings resonate in the downfield region, generally between δ 7.0 and 8.8 ppm, due to the deshielding effects of the aromatic ring currents. The exact positions and splitting patterns (e.g., doublets, triplets, multiplets) of these aromatic signals are dictated by their position on the rings and their coupling with adjacent protons. For instance, the proton at position 5 of the quinoline ring often appears as a doublet due to coupling with the proton at position 7. mdpi.com

Table 1: Representative ¹H-NMR Data for this compound Note: Data are illustrative and can vary based on solvent and spectrometer frequency.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | ~3.80 - 3.90 | Singlet (s) |

The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are observed for each of its 16 carbon atoms, unless symmetry results in equivalence. The methoxy carbon appears as a sharp signal in the upfield region, typically around δ 55.5 ppm. amazonaws.com The carbons of the aromatic quinoline and phenyl rings resonate in the approximate range of δ 103 to 158 ppm. amazonaws.com The carbon atom attached to the methoxy group (C-6) and the carbons at the fusion of the two rings in the quinoline system show characteristic shifts within this range.

Table 2: Representative ¹³C-NMR Data for this compound Note: Data are illustrative and can vary based on solvent and spectrometer frequency.

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Methoxy (-OCH₃) | ~55.5 |

| C-5 | ~103.8 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for unambiguously assigning proton signals. A ¹H-¹H COSY experiment generates a 2D map showing correlations between protons that are spin-spin coupled, typically those on adjacent carbons. researchgate.netemerypharma.com For this compound, COSY spectra would reveal cross-peaks connecting the signals of adjacent protons on the quinoline and phenyl rings. mdpi.comcore.ac.uk This allows for the establishment of connectivity pathways, confirming, for example, the relationship between H-7 and H-8, or between adjacent protons on the 2-phenyl substituent. This information is vital for differentiating between isomeric structures and confirming the substitution pattern. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that typically causes minimal fragmentation. It is exceptionally well-suited for determining the molecular weight of a compound. In the ESI-MS analysis of this compound (C₁₆H₁₃NO), the molecule is typically protonated, resulting in the detection of a prominent molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) with ESI can provide a highly accurate mass measurement for this ion, which can be used to confirm the elemental composition of the molecule. rsc.org For example, the calculated exact mass for the [M+H]⁺ ion of C₁₆H₁₃NO is used to verify the molecular formula against the experimentally observed mass. rsc.org

When coupled with a harder ionization technique like Electron Ionization (EI), high-resolution mass spectrometry can provide detailed information about the fragmentation pattern of this compound. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is a molecular fingerprint. For a related compound, 6-Methoxy-2,4-diphenylquinoline, the fragmentation pattern shows a base peak for the molecular ion and a significant fragment corresponding to the loss of a methyl group from the methoxy function. amazonaws.com Analysis of these fragments helps to piece together the structure of the parent molecule and corroborates the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: the quinoline ring, the phenyl substituent, and the methoxy group.

Key vibrations include C-H stretching from the aromatic rings, C=N and C=C stretching within the quinoline system, and C-O stretching from the methoxy group. scirp.org A comprehensive analysis of the FTIR spectrum for this compound reveals distinct peaks that can be assigned to specific vibrational modes. mdpi.com

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3058 | Aromatic C-H Stretch | Phenyl & Quinoline Rings | mdpi.com |

| 1611, 1593, 1580 | C=N / C=C Stretch | Quinoline Ring System | mdpi.com |

| 1486, 1461 | Aromatic C=C Stretch | Phenyl & Quinoline Rings | mdpi.com |

| 1278 | Asymmetric C-O-C Stretch | Methoxy Group | mdpi.com |

| 1025 | Symmetric C-O-C Stretch | Methoxy Group | mdpi.com |

The presence of bands in the 1611-1580 cm⁻¹ range is indicative of the conjugated C=N and C=C bonds within the heterocyclic quinoline core. mdpi.com The strong absorption at 1278 cm⁻¹ is a classic indicator of the aryl ether linkage of the methoxy group. mdpi.commdpi.com

Other Chromatographic and Spectroscopic Methods

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of this compound and for separating it from reaction intermediates or byproducts. Reversed-phase HPLC is commonly employed for this class of compounds.

The method typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. rsc.org A gradient elution, where the mobile phase composition is varied over time, allows for the efficient separation of compounds with different polarities. For instance, a mobile phase starting with a higher concentration of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile) is effective. rsc.org Detection is often performed using a UV detector set at a wavelength where the quinoline system exhibits strong absorbance, such as 254 nm or 262 nm. mdpi.comrsc.org Under specific chromatographic conditions, this compound has a reported retention time (tᵣ) of approximately 24.4 minutes. mdpi.com

Table 2: Representative HPLC Conditions for Analysis of Methoxyquinoline Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | rsc.orgderpharmachemica.com |

| Mobile Phase A | Water + 0.1% Formic Acid | rsc.org |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | rsc.org |

| Elution | Gradient (e.g., 5% B to 95% B over 13 min) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 254 nm or 262 nm | mdpi.comrsc.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions, such as the synthesis of this compound. mdpi.comsci-rad.com The technique involves spotting the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase (eluent). tandfonline.com

By comparing the spots of the reaction mixture with those of the starting materials, chemists can track the consumption of reactants and the formation of the product. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For this compound, an Rƒ value of 0.50 has been reported using a mobile phase system of petroleum ether and ethyl acetate (B1210297) (95:5). sci-rad.com

Table 3: TLC Parameters for this compound

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., Silufol UV254) | sci-rad.comtandfonline.com |

| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (95:5) | sci-rad.com |

| Retention Factor (Rƒ) | 0.50 | sci-rad.com |

| Detection | UV Light (254 nm) | tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The conjugated π-electron system of the this compound core gives rise to characteristic absorption bands in the UV region. The absorption spectrum is a result of π → π* transitions within the aromatic and heterocyclic rings.

In a methanol-water solvent system, this compound exhibits two main absorption maxima (λmax). mdpi.com The position and intensity of these bands can be influenced by the solvent and by the nature of substituents on the quinoline ring. scirp.org For example, electron-donating groups like the methoxy group can affect the energy of the electronic transitions compared to unsubstituted or electron-withdrawn analogues.

Table 4: UV-Vis Absorption Data for this compound

| Solvent System | Absorption Maxima (λmax) | Electronic Transition Type | Reference |

|---|

Elemental Analysis for Compositional Verification

Elemental analysis is a definitive method used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula, C₁₆H₁₃NO.

This comparison serves as a crucial check of the compound's elemental composition and purity. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the assigned chemical structure. mdpi.com

Table 5: Elemental Composition of this compound (C₁₆H₁₃NO)

| Element | Symbol | Atomic Weight | Theoretical % |

|---|---|---|---|

| Carbon | C | 12.01 | 81.67% |

| Hydrogen | H | 1.008 | 5.57% |

| Nitrogen | N | 14.01 | 5.95% |

Experimental results for closely related 2-phenylquinoline (B181262) derivatives consistently show a strong correlation between found and calculated values, validating the reliability of this technique for structural confirmation. mdpi.comnih.gov

Structure Activity Relationship Sar Investigations of 6 Methoxy 2 Phenylquinoline Derivatives

Influence of Methoxy (B1213986) Group Position on Biological Activities

The position of the methoxy (-OCH₃) group on the quinoline (B57606) ring is a critical determinant of biological activity and toxicity. While the parent compound of this article focuses on the 6-methoxy substitution, variations in its placement have been extensively studied.

For instance, in the context of NorA efflux pump inhibitors, the introduction of a methoxy group at the C-6 position of the 2-phenylquinoline (B181262) core was found to significantly improve inhibitory activity while concurrently lowering toxicity to host cells. uniurb.it Conversely, while a C-7 methoxy group was tolerated in the presence of a C-6 methoxy group, derivatives with only a C-7 methoxy substituent were less active than their non-methoxylated counterparts. nih.gov

In the realm of antimalarial agents, the SAR is more complex. For 8-aminoquinolines, a C-6 methoxy group is known to enhance antimalarial activity, though it may also increase toxicity. who.int However, for other quinoline classes, such as certain quinolinyl-oxadiazole thiosemicarbazide (B42300) hybrids, a C-6 methoxy group led to a marked decrease in antileishmanial activity. mdpi.com Furthermore, some studies on quinine (B1679958) analogues suggest the C-6' methoxy group is not essential for antimalarial action, and its replacement with a halogen can enhance potency. rsc.org For anticancer applications, the presence of a methoxy group at the C-7 position has been shown to improve the antitumor activity of certain quinoline derivatives. orientjchem.org

Table 1: Influence of Methoxy Group Position on Biological Activity

| Position | Biological Target/Activity | Observed Effect | Reference(s) |

|---|---|---|---|

| C-6 | NorA Efflux Pump Inhibition | Strong improvement in activity, lower toxicity | uniurb.itnih.gov |

| C-6 | Antileishmanial | Considerable decrease in activity | mdpi.com |

| C-6 | Anticancer/Antimalarial | Enhanced activity (with C-4 chloro) | |

| C-7 | NorA Efflux Pump Inhibition | Less active than des-methoxy analogues | nih.gov |

| C-7 | Anticancer | Improved activity | orientjchem.org |

| C-2 | Antimalarial (hybrid) | Enhanced activity (electron-donating) | rsc.org |

Significance of Substituents at C-2 and C-4 Positions of the Quinoline Ring

The C-2 and C-4 positions of the quinoline ring are pivotal sites for modification, with substituents at these locations profoundly affecting the molecule's interaction with biological targets.

The phenyl group at the C-2 position is a cornerstone of the scaffold's activity in many contexts. rsc.org It is considered a promising chemotype for developing potent NorA efflux pump inhibitors. nih.govnih.gov The substitution pattern on this phenyl ring can further modulate activity. For example, 2-chlorophenyl and 4-bromophenyl substituted quinolines have demonstrated significant antifungal potential. rsc.org In studies on genotoxicity, while the C-2 phenyl ring itself did not significantly alter this property, the addition of methyl or nitrophenyl substituents to it did affect the genotoxic potency of 4-nitroquinoline-1-oxide (4-NQO) derivatives. nih.gov

Interestingly, the spatial arrangement of the aryl group is also crucial. Shifting the aryl substituent from the C-2 to the C-3 position was found to decrease activity against S. aureus efflux pumps but increase it against efflux pumps in nontuberculous mycobacteria. uniurb.it

The introduction of carboxylic acid, ester, and amide functionalities, particularly at the C-3 and C-4 positions, has yielded compounds with varied activities. A free carboxylic acid at the C-4 position is a key feature for inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), where it forms critical interactions in the enzyme's binding pocket. nih.gov However, in other cases, this group can be detrimental. For certain cytotoxic 4-anilino-2-phenylquinolines, the presence of a free carboxylic acid at the C-3 position was found to be unfavorable, possibly due to steric hindrance that disrupts the planarity between the quinoline and phenyl rings. nih.gov

Esterification of the C-4 carboxylic acid can serve as a synthetic intermediate or lead to active compounds. nih.govnih.gov In one study, while the C-4 carboxylic acid derivative was a key precursor, its reduction to a hydroxymethyl group yielded the most potent P-glycoprotein (P-gp) inhibitors in the series. nih.gov Amides derived from the C-4 carboxylic acid have also been explored, with substitutions on the amide nitrogen influencing properties like lipophilicity and metabolic stability. acs.org

Table 2: Effect of C-3/C-4 Carboxylic Acid and Derivatives

| Position | Functional Group | Biological Target | Observed Effect | Reference(s) |

|---|---|---|---|---|

| C-4 | Carboxylic Acid | DHODH Inhibition | Essential for activity | nih.gov |

| C-3 | Carboxylic Acid | Cytotoxicity | Unfavorable; leads to inactivity | nih.gov |

| C-4 | Hydroxymethyl | P-gp Inhibition | Key for potent activity | nih.gov |

| C-4 | Ester | Various | Synthetic intermediate, can be active | nih.govnih.gov |

Alkylamino chains and hydroxyl groups are common substituents that significantly impact biological activity, often by modifying solubility and hydrogen bonding capacity. An alkylamino chain attached to an oxygen atom at the C-4 position is a crucial requirement for NorA efflux pump inhibitory activity in 2-phenylquinoline derivatives. uniurb.itnih.gov Similarly, a dialkylaminoalkyl side chain at C-4 is considered optimal for the antimalarial activity of compounds like chloroquine (B1663885). pharmacy180.com

The placement of hydroxyl groups is also critical. For P-gp inhibitors, a C-4 hydroxymethyl group (an alcohol) was found to be a key feature for potent activity. nih.gov In contrast, for NorA EPIs, a free hydroxyl group at the C-6 position resulted in less potent analogues compared to the methoxy-substituted compounds. uniurb.it For some anticancer quinolines, a hydroxyl group at position 7 or 8 can improve activity. orientjchem.org However, these substitutions can also impact safety; for instance, a hydroxyl group on the terminal amine of a C-4 side chain can reduce the toxicity of antimalarial quinolines. pharmacy180.com

Stereochemical and Conformational Requirements for Activity

Conformational flexibility and planarity are also key factors. For a series of cytotoxic 4-anilino-2-phenylquinolines, it was suggested that a loss of cytotoxicity was due to steric hindrance from a C-3 carboxylate group, which prevents the coplanar alignment of the C-2 phenyl ring with the quinoline system. nih.gov This planarity is often crucial for intercalation with DNA or fitting into the active sites of enzymes. nih.gov In other instances, a degree of molecular flexibility can be advantageous, allowing the molecule to adopt multiple conformations to better fit into a binding site, which is particularly useful against drug-resistant mutant targets. nih.gov

Structure-Toxicity Relationships

Understanding the relationship between chemical structure and toxicity is paramount in drug design. For 6-methoxy-2-phenylquinoline derivatives, specific structural modifications have been shown to mitigate toxicity.

A key finding is that the presence of a methoxy group at the C-6 position of the 2-phenylquinoline core not only improved NorA EPI activity but also reduced toxicity to human cells. uniurb.it Replacing this group with a benzyloxy moiety retained the activity but increased toxicity. uniurb.it Another strategy to reduce toxicity involves modifying side chains; for example, introducing a hydroxyl group on the tertiary amine of the C-4 alkylamino side chain in antimalarial quinolines reduces their toxic effects. pharmacy180.com

Genotoxicity studies have shown that while the basic quinoline skeleton can be non-genotoxic, specific substitutions can induce a toxic response. For example, 4-nitroquinoline-1-oxide (4-NQO) derivatives are potent genotoxins. nih.gov However, the genotoxicity of some derivatives can be removed by further substitution, such as adding a pyridinyl group at the C-2 position of 4-methylquinoline. nih.gov This highlights the potential to engineer out toxicity by making precise structural modifications, a critical step in developing safer quinoline-based therapeutic agents. mdpi.com

Pharmacological and Biological Evaluation of 6 Methoxy 2 Phenylquinoline Derivatives

Anti-Cancer and Antiproliferative Activities

Derivatives of the 6-Methoxy-2-phenylquinoline scaffold have demonstrated notable anti-cancer and antiproliferative effects in preclinical studies. Research has focused on synthesizing and evaluating various analogues to understand their structure-activity relationships and mechanisms of action against cancer cells. The core structure is recognized as a viable scaffold for designing new therapeutic agents. researchgate.net

The primary evaluation of potential anti-cancer compounds involves assessing their direct cytotoxic effects on various cancer cell lines. Several studies have documented the in vitro cytotoxicity of this compound derivatives.

In one study, a series of alcoholic derivatives of 6-methoxy-2-arylquinoline were tested for cytotoxicity. Three specific compounds showed notable activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range against multidrug-resistant (EPG85-257RDB) and drug-sensitive (EPG85-257P) gastric carcinoma cell lines. google.comresearchgate.net In contrast, the corresponding carboxylic acid and methyl carboxylate derivatives generally displayed lower cytotoxic activity at similar concentrations. google.com

Another class of derivatives, 4-anilino-2-phenylquinolines, also showed significant cytotoxic profiles. Specifically, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline and its oxime and methyloxime derivatives exhibited potent activity against a panel of 60 human tumor cell lines, with mean GI50 values (the concentration causing 50% growth inhibition) of 3.89 µM, 3.02 µM, and 3.89 µM, respectively. cust.edu.tw The parent compound, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, was found to be particularly effective against non-small cell lung cancer (NCI-H226), breast cancer (MDA-MB-231/ATCC), and CNS cancer (SF-295) cell lines, with GI50 values of 0.94 µM, 0.04 µM, and < 0.01 µM, respectively. cust.edu.tw

Furthermore, metal complexes incorporating the 6-methoxyquinoline (B18371) scaffold have been evaluated. A copper complex of 6-methoxyquinoline, demonstrated significant cytotoxicity against the A549 human lung carcinoma cell line with an IC50 value of 57.9 µM after a 24-hour exposure. polyu.edu.hk

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-arylquinoline (Alcoholic derivatives) | EPG85-257RDB, EPG85-257P (Gastric Carcinoma) | IC50 | 25.34 - 39.64 | google.com |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Mean of 60 cell lines | GI50 | 3.89 | cust.edu.tw |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231/ATCC (Breast Cancer) | GI50 | 0.04 | cust.edu.tw |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | SF-295 (CNS Cancer) | GI50 | < 0.01 | cust.edu.tw |

| Copper (II) complex with 6-methoxyquinoline | A549 (Lung Carcinoma) | IC50 | 57.9 | polyu.edu.hk |

Beyond direct cytotoxicity, research aims to elucidate the specific cellular pathways that this compound derivatives modulate to exert their anti-cancer effects.

The regulation of the cell cycle is a critical process that is often dysregulated in cancer. One mechanism by which anti-cancer agents can function is by inducing cell cycle arrest, thereby preventing cancer cells from dividing. A copper (II) complex containing a 6-methoxyquinoline ligand was shown to induce cell cycle arrest at the G2/M phase in A549 lung carcinoma cells. polyu.edu.hk This arrest is linked to the compound's ability to induce oxidative DNA damage, which subsequently triggers cellular checkpoints that halt cell division. polyu.edu.hk A related zinc (II) complex was reported to induce arrest in the S phase.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The quinoline (B57606) scaffold has been identified as a promising structure for developing agents that can inhibit these processes. researchgate.net Patent filings indicate that novel quinoline compounds, including those with a 6-methoxy substitution, are designed as modulators of protein kinases like c-Met, which play a crucial role in promoting tumor cell migration and invasion. google.comgoogle.com A related 8-hydroxyquinoline (B1678124) derivative was shown to suppress tumor invasiveness in esophageal carcinoma cells. nih.gov While these findings point to the potential of the broader quinoline class to interfere with cell migration, specific studies detailing this mechanism for this compound are not extensively documented in the reviewed literature.

Topoisomerase II is a vital nuclear enzyme that manages DNA topology during replication and transcription, making it a key target for many established anti-cancer drugs. cuni.cz These drugs, often called "poisons," work by stabilizing the complex between the enzyme and DNA, leading to double-strand breaks and cell death. nih.gov While the quinoline core is a feature of some topoisomerase inhibitors, specific experimental evidence demonstrating that this compound derivatives function as Topoisomerase II inhibitors in cancer therapy is not detailed in the reviewed scientific literature.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, contributes to cancer cell proliferation, survival, and metastasis. As such, inhibiting the STAT3 signaling pathway is a validated strategy in oncology. researchgate.net While various heterocyclic compounds, including some quinoline-based structures, have been developed as STAT3 inhibitors, there is a lack of specific research in the reviewed literature demonstrating that this compound derivatives exert their anti-cancer effects through the direct inhibition of STAT3.

Modulation of Cellular Pathways Relevant to Cancer

VEGFR-2 Inhibition

No specific research findings directly linking this compound derivatives to VEGFR-2 inhibition were identified in the reviewed literature. While various quinoline and quinazoline (B50416) derivatives have been investigated as VEGFR-2 inhibitors, data for the specific this compound scaffold is not available.

Prolyl-t-RNA Synthetase Inhibition

There were no research findings available in the reviewed literature that specifically evaluate this compound derivatives for inhibitory activity against prolyl-t-RNA synthetase.

Tubulin Polymerization Inhibition

Derivatives of the 6-methoxy-quinoline scaffold have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer activity. These compounds typically target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

One study focused on optimizing N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, which are reduced forms of the quinoline core. A lead compound, 4a (N-(2′-substituted-quinazol-4′-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline), demonstrated high inhibitory potency against tubulin assembly with an IC50 value of 0.85 μM, which was superior to the reference compound combretastatin (B1194345) A-4 (CA-4) that had an IC50 of 1.2 μM in the same assay. nih.gov This compound also showed potent cytotoxicity against human tumor cell lines with GI50 values in the low nanomolar range (16–20 nM) and was notably effective against a multidrug-resistant cell line that overexpresses P-glycoprotein. nih.gov

Another series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives was evaluated for antiproliferative activity. Among them, compound 7b was found to have potent cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines, with IC50 values of 0.5 μM and 0.2 μM, respectively. nih.gov This antiproliferative effect was correlated with the compound's ability to inhibit tubulin polymerization by interacting with the colchicine binding site. nih.gov The 6-methoxy group on the quinoline ring has been noted as being important for the antiproliferative activity of these types of compounds. scialert.net

| Compound | Target/Assay | IC50 / GI50 Value | Cell Line(s) |

| Compound 4a | Tubulin Polymerization | 0.85 µM | - |

| Compound 4a | Cytotoxicity | 16-20 nM | Multiple |

| Compound 7b | Cytotoxicity | 0.5 µM | SK-OV-3 |

| Compound 7b | Cytotoxicity | 0.2 µM | HCT116 |

| Combretastatin A-4 (Reference) | Tubulin Polymerization | 1.2 µM | - |

Tankyrase Inhibition

No studies specifically investigating the tankyrase inhibition activity of this compound derivatives were found in the reviewed literature. Research into tankyrase inhibitors has primarily focused on other chemical scaffolds such as flavones and 2-phenylquinazolinones. nih.govmdpi.com

Overcoming Multidrug Resistance via P-glycoprotein Inhibition

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 6-methoxy-2-arylquinoline derivatives have been specifically designed and evaluated as P-gp inhibitors to overcome MDR.

In one study, a series of these compounds were synthesized and tested for their ability to inhibit the efflux of rhodamine 123, a P-gp substrate, in a P-gp-overexpressing multidrug-resistant human gastric carcinoma cell line (EPG85-257RDB). nih.gov The compounds themselves showed low cytotoxicity, an important feature for an MDR reversal agent. nih.gov

Two alcoholic derivatives, (6-methoxy-2-phenylquinolin-4-yl)methanol (5a) and its 4-chlorophenyl analogue (5b) , were identified as significant P-gp inhibitors at a concentration of 10 μM. nih.gov Compound 5a was 1.3-fold more potent than the reference P-gp inhibitor verapamil, while compound 5b demonstrated the highest potency, being 2.1-fold stronger than verapamil. nih.gov Structure-activity relationship data from this study highlighted that a hydroxylmethyl group at the 4-position of the quinoline ring plays a key role in P-gp inhibition. nih.gov

| Compound | P-gp Inhibitory Activity (Fold increase vs. Verapamil) |

| Compound 5a | 1.3x |

| Compound 5b | 2.1x |

| Verapamil (Reference) | 1.0x |

Antimicrobial Activities

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Diaryl-substituted quinolines, in particular, are recognized for their potential antibacterial and antifungal properties. mdpi.com

Research into related structures suggests the potential of the this compound core. For instance, a study on new 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives found that several compounds exhibited moderate activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. researchgate.net Specifically, an ester derivative (7b ) and a thioether derivative (9c ) showed the highest activity against Gram-positive strains, while compounds 7b and 7d were most active against Gram-negative strains. researchgate.net Another compound (7e ) was found to be more active than the standard Amphotericin B against three fungal species. researchgate.net

In another study, quinoline-thiazole hybrids based on a 2-chloro-6-methoxyquinoline (B88731) core were synthesized. acs.org One compound from this series, 4g , was found to be eight times more effective than the standard drug chloramphenicol (B1208) against a methicillin-resistant Staphylococcus aureus (MRSA) strain, with a Minimum Inhibitory Concentration (MIC90) of 3.91 μg/mL. acs.org Furthermore, fungicidal activity has been noted in other 2,6-disubstituted quinolines, which have shown efficacy against Candida albicans and its biofilms. nih.gov These findings indicate that the 6-methoxyquinoline moiety is a promising structural component for the development of new antimicrobial agents.

Antibacterial Efficacy against Specific Pathogens

Derivatives of the this compound scaffold have shown notable antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria. Research into this class of compounds has identified their potential to combat challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). sciencedaily.com

The introduction of a methoxy (B1213986) group at the C-6 position of the quinoline core has been a strategic modification in the design of these antibacterial agents. scienceupdate.com Studies have shown that this structural feature can enhance antibacterial potency. For instance, certain 3-phenylisoquinoline (B1583570) derivatives, a related class of compounds, demonstrated significant activity against both MRSA and VRE. sciencedaily.com In a study of quinoline-2-one derivatives, compounds were tested against MRSA, VRE, and methicillin-resistant Staphylococcus epidermidis (MRSE), with some showing potent activity. nih.gov The presence of a methoxy group, among other substituents, has been found to increase the antibacterial activity of various heterocyclic compounds, including pyrazoline derivatives, against S. aureus and E. faecalis. beyondpesticides.org

The table below summarizes the antibacterial activity of representative quinoline derivatives against selected Gram-positive pathogens.

| Compound Class | Pathogen | Activity Metric (MIC, µg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | MRSE | 2.50 | nih.gov |

| 3-Phenylisoquinolinium derivatives | S. aureus | Active | sciencedaily.com |

| 3-Phenylisoquinolinium derivatives | E. faecalis | Active | sciencedaily.com |

Mechanism of Action Studies: Efflux Pump Inhibition (e.g., NorA)

A primary mechanism contributing to the antibacterial efficacy of this compound derivatives is the inhibition of bacterial efflux pumps. mdpi.com These pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, thereby conferring multidrug resistance (MDR). scienceupdate.com The NorA efflux pump in Staphylococcus aureus is a well-studied example, and its inhibition can restore the effectiveness of conventional antibiotics like ciprofloxacin (B1669076). mdpi.comgoogle.com

The 2-phenylquinoline (B181262) scaffold is a recognized starting point for the development of potent S. aureus NorA efflux pump inhibitors (EPIs). mdpi.comdigitellinc.com The strategic introduction of methoxy groups onto this scaffold has been investigated to enhance inhibitory activity. mdpi.com For example, the introduction of a methoxy group at the C-6 position of the quinoline core led to an increase in S. aureus NorA EPI activity. scienceupdate.com Certain methoxy-2-phenylquinoline derivatives have demonstrated the ability to restore the susceptibility of resistant S. aureus strains to ciprofloxacin at very low, non-toxic concentrations. mdpi.comdigitellinc.com This synergistic effect is a key attribute of these EPIs, as they can act as "resistance breakers". scienceupdate.com

The table below presents data on the efflux pump inhibitory activity of selected 2-phenylquinoline derivatives.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Methoxy-2-phenylquinoline derivatives (e.g., 3b, 7d) | S. aureus NorA Efflux Pump | Potent inhibition, restores ciprofloxacin susceptibility | mdpi.comdigitellinc.com |

| C-6 Methoxy 2-phenylquinoline derivative | S. aureus NorA Efflux Pump | Synergistic activity with ciprofloxacin | scienceupdate.comdigitellinc.com |

| 2-Arylquinoline derivatives | S. pseudintermedius Efflux Pumps | Significant synergistic effect with ciprofloxacin | scienceupdate.com |

Potential as Plant Protectants against Fungal Infections (Paldoxins)

In the field of agricultural science, there is a continuous search for novel fungicides to protect crops from phytopathogenic fungi. beyondpesticides.org One innovative approach involves bolstering a plant's own defense mechanisms. mdpi.com Paldoxins, a term derived from "phytoalexin detoxification inhibitors," represent a new class of fungicides designed to work in this way. sciencedaily.commdpi.com Phytoalexins are antimicrobial compounds naturally produced by plants in response to fungal attack; however, some fungi have evolved enzymes to detoxify these compounds, rendering the plant's defenses useless. scienceupdate.commdpi.com Paldoxins function by inhibiting these fungal detoxification enzymes, thereby allowing the plant's natural phytoalexins to effectively combat the infection. sciencedaily.comscienceupdate.com This strategy is considered a more selective and potentially "greener" alternative to conventional fungicides. sciencedaily.com

The quinoline scaffold has been a subject of significant interest in the development of new agricultural fungicides. nih.gov Various quinoline derivatives have been synthesized and tested for their ability to control plant pathogens. digitellinc.combeyondpesticides.orgresearchgate.net For instance, quinoline-based compounds have been investigated for activity against rice blast and cucumber powdery mildew, with some derivatives showing effective control. researchgate.net While the broader class of quinoline derivatives shows promise in agricultural applications, the specific designation of this compound derivatives as Paldoxins is not explicitly established in the available scientific literature. Further research would be required to determine if these specific compounds function via the Paldoxin mechanism of inhibiting phytoalexin detoxification.

Antiviral Activities

Inhibition of Human Coronavirus (HCoV) Replication

The 2-phenylquinoline scaffold has been identified as a promising core structure for the development of broad-spectrum anti-coronavirus agents. mdpi.comfrontiersin.org Derivatives of this scaffold have demonstrated potent inhibitory activity against the replication of several human coronaviruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and other common cold-causing coronaviruses like HCoV-229E and HCoV-OC43. mdpi.comfrontiersin.org

Screening of compound libraries led to the identification of a 2-phenylquinoline derivative as a promising hit against SARS-CoV-2. mdpi.com Subsequent synthesis and evaluation of analogues, including those with methoxy groups on the quinoline ring, resulted in compounds with low micromolar activity against SARS-CoV-2 replication, often without any signs of cytotoxicity at high concentrations. mdpi.comfrontiersin.org Notably, many of these compounds also showed pronounced antiviral activity against HCoV-229E and HCoV-OC43, suggesting their potential as pan-coronavirus inhibitors that could be effective against future outbreaks. mdpi.comfrontiersin.org

The table below summarizes the antiviral efficacy of selected 2-phenylquinoline derivatives against various human coronaviruses.

| Compound Class | Virus | Activity Metric (EC₅₀, µM) | Reference |

|---|---|---|---|

| 2-Phenylquinoline derivatives | SARS-CoV-2 | 5.9 - 13.0 | mdpi.comfrontiersin.org |

| 2-Phenylquinoline derivatives | HCoV-229E | 0.2 - 9.4 | mdpi.comfrontiersin.org |

| 2-Phenylquinoline derivatives | HCoV-OC43 | 0.6 - 7.7 | mdpi.comfrontiersin.org |

| Initial 2-phenylquinoline hit (1a) | SARS-CoV-2 | 6.0 | mdpi.com |

Investigation of Antiviral Mechanisms (e.g., Helicase Inhibition, Autophagy Modulation)

Another cellular process that viruses often manipulate is autophagy, a mechanism for degrading and recycling cellular components. mdpi.comnih.gov Coronaviruses are known to utilize the host cell's autophagy machinery to facilitate their own replication. Consequently, modulation of the autophagy pathway is being explored as a potential antiviral strategy. mdpi.com Preliminary studies on 2-phenylquinoline derivatives have indicated that they are generally weak inhibitors of the autophagy pathway, suggesting that this may not be their primary antiviral mechanism. mdpi.com

Other Pharmacological Effects

Beyond their antimicrobial activities, this compound derivatives have been investigated for other therapeutic applications, notably in oncology. One area of focus is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major cause of multidrug resistance (MDR) in cancer cells. researchgate.net By pumping chemotherapeutic drugs out of the cell, P-gp reduces their efficacy.

A series of 6-methoxy-2-arylquinoline analogues were designed and synthesized as potential P-gp inhibitors. researchgate.net In this series, alcoholic derivatives, specifically those with a hydroxymethyl group at position 4 of the quinoline ring, were found to significantly inhibit the efflux function of P-gp. researchgate.net Two compounds, designated 5a and 5b, showed potent P-gp inhibitory activity, being 1.3-fold and 2.1-fold stronger than the reference drug verapamil, respectively. researchgate.net These compounds were able to increase the anticancer activity of the chemotherapy drug daunorubicin (B1662515) in P-gp-overexpressing multidrug-resistant gastric carcinoma cells, effectively reversing the resistance. researchgate.net This indicates a potential application for these derivatives as chemosensitizers in cancer therapy.

Additionally, the broader class of diaryl-substituted quinolines, to which this compound belongs, is known to exhibit a wide array of biological activities, including antifungal, anti-inflammatory, and antitubercular properties, suggesting further avenues for pharmacological evaluation.

Anticonvulsant Potential

The search for novel anticonvulsant agents is a continuous effort in medicinal chemistry, aimed at developing therapies with improved efficacy and fewer side effects. Derivatives of quinoline have been investigated for their potential to modulate neuronal excitability. While comprehensive studies on a wide range of this compound derivatives are limited, research on structurally related compounds provides insights into their potential anticonvulsant activity.

One study investigated a series of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines, which share a methoxy-phenyl-quinoline core structure. The anticonvulsant activity of these compounds was evaluated using the maximal electroshock (MES) test, a widely used screening model for generalized tonic-clonic seizures. The most potent compound identified in this series was 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (Compound 1 ). tubitak.gov.tr

This compound demonstrated a median effective dose (ED₅₀) of 9.2 mg/kg in the MES test, which is comparable to the established antiepileptic drug phenytoin (B1677684) (ED₅₀ = 9.9 mg/kg). tubitak.gov.tr Further evaluation of Compound 1 in the subcutaneous pentylenetetrazole (sc-PTZ) test, a model for absence seizures, and the isoniazid-induced seizure test provided additional evidence of its broad-spectrum anticonvulsant potential. tubitak.gov.tr The compound exhibited an ED₅₀ of 21.1 mg/kg in the sc-PTZ test and 83.3 mg/kg against isoniazid-induced seizures. tubitak.gov.tr The neurotoxicity of Compound 1 was also assessed, revealing a higher protective index (PI = TD₅₀/ED₅₀) of 16.6 compared to phenytoin (PI = 7.0), suggesting a better safety profile. tubitak.gov.tr

Interactive Data Table: Anticonvulsant Activity of a 7-Methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline Derivative

| Compound | Test Model | ED₅₀ (mg/kg) |

| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (1 ) | MES | 9.2 |

| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (1 ) | sc-PTZ | 21.1 |

| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (1 ) | Isoniazid-induced | 83.3 |

| Phenytoin (Reference) | MES | 9.9 |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, there is significant interest in the development of novel antioxidant compounds. The antioxidant potential of various heterocyclic compounds, including quinoline derivatives, has been a subject of investigation.

The evaluation of the antioxidant properties of this compound derivatives is an emerging area of research. While specific data on a broad range of these derivatives is not extensively available, studies on related methoxy-substituted quinolines and other heterocyclic compounds provide a basis for understanding their potential antioxidant activity. The antioxidant capacity is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

A study on a novel dihydroquinoline derivative, 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113), demonstrated potent inhibition of Fenton-reaction-induced lipid peroxidation in mouse cortical membranes with a half-maximal inhibitory concentration (IC₅₀) of 0.29 μM. nih.gov This highlights the potential of the dihydroquinoline scaffold in combating oxidative stress. Another study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) showed its neuroprotective effects are mediated through the regulation of the antioxidant system and inhibition of inflammation and apoptosis in a model of cerebral ischemia/reperfusion. nih.gov

Although direct experimental data for a series of this compound derivatives from diverse sources is not yet available in the public domain, the general understanding of structure-activity relationships for antioxidants suggests that the presence of the methoxy group on the quinoline ring could contribute to their radical scavenging activity. The electron-donating nature of the methoxy group can enhance the ability of the molecule to stabilize free radicals.

Further research is necessary to systematically evaluate a series of this compound derivatives to establish their antioxidant potential and elucidate the structure-activity relationships. Such studies would typically involve the synthesis of various analogs with different substitution patterns on the phenyl ring and the quinoline nucleus, followed by their evaluation in a panel of antioxidant assays to determine their IC₅₀ values.

Computational Chemistry and Molecular Modeling in 6 Methoxy 2 Phenylquinoline Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 6-methoxy-2-phenylquinoline, and its biological target at a molecular level.

Molecular docking studies have been instrumental in evaluating the binding of this compound derivatives to various protein targets.

Human P-glycoprotein (P-gp): A significant area of research has been the interaction of this compound analogues with human P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer. nih.govnih.gov In one study, a series of 6-methoxy-2-arylquinolines were designed as potential P-gp inhibitors. nih.gov Molecular docking was performed on a homology-modeled structure of human P-gp to elucidate the binding mechanisms. The studies revealed that the most potent compounds in the series, such as (6-methoxy-2-phenylquinolin-4-yl)methanol, could form key interactions within the P-gp binding pocket. These interactions included hydrogen bonds formed by the hydroxyl group at position 4 of the quinoline (B57606) ring with the amino acid residue Tyr307. Additionally, a pi-pi stacking interaction was observed between the quinoline ring and the residue Phe336, while the phenyl group at position 2 engaged in hydrophobic interactions with Phe303, Ile340, and Phe343. nih.gov

Other Receptors (Carbonic Anhydrase-I, Protein Kinase A, IRE1 Alpha Kinase, CYP51): Based on the available scientific literature, specific molecular docking studies evaluating the binding affinities and molecular interactions of this compound with Carbonic Anhydrase-I, Protein Kinase A, IRE1 Alpha Kinase, or CYP51 have not been reported.

The prediction of the optimal binding pose is a primary output of molecular docking simulations. For the 6-methoxy-2-arylquinoline series targeting P-gp, computational studies successfully predicted the optimal conformation of these inhibitors within the protein's binding site. nih.gov The docking results showed the ligands fitting snugly into the binding cavity, with the methoxy (B1213986) group oriented towards one side of the pocket and the substituted phenyl ring occupying a hydrophobic region. nih.gov The predicted poses helped to rationalize the structure-activity relationship (SAR) data, which indicated that a hydroxymethyl group at the 4-position of the quinoline core was crucial for potent P-gp inhibitory activity. nih.govnih.gov This substituent was positioned to act as a hydrogen bond donor, anchoring the ligand to the protein and stabilizing the complex. nih.gov